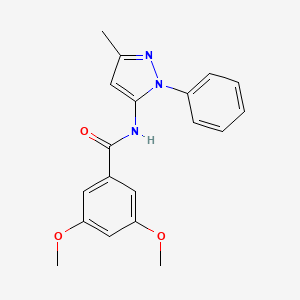
3,5-dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups at the 3 and 5 positions of the benzamide ring, and a pyrazole ring substituted with a methyl and phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester, followed by cyclization.
Substitution Reactions: The methyl and phenyl groups are introduced to the pyrazole ring through substitution reactions using appropriate reagents.
Formation of Benzamide: The benzamide moiety is synthesized by reacting 3,5-dimethoxybenzoic acid with an amine derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Wirkmechanismus
The mechanism of action of 3,5-dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethoxybenzamide: Lacks the pyrazole ring, making it less complex.
N-(2-Phenylpyrazol-3-yl)benzamide: Lacks the methoxy groups, which may affect its reactivity and biological activity.
5-Methyl-2-phenylpyrazole: Lacks the benzamide moiety, making it structurally simpler.
Uniqueness
3,5-Dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide is unique due to its combination of methoxy-substituted benzamide and a substituted pyrazole ring
Eigenschaften
CAS-Nummer |
956240-56-5 |
|---|---|
Molekularformel |
C19H19N3O3 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
3,5-dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C19H19N3O3/c1-13-9-18(22(21-13)15-7-5-4-6-8-15)20-19(23)14-10-16(24-2)12-17(11-14)25-3/h4-12H,1-3H3,(H,20,23) |
InChI-Schlüssel |
HQQPMQDKHQDOIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3 |
Löslichkeit |
19.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


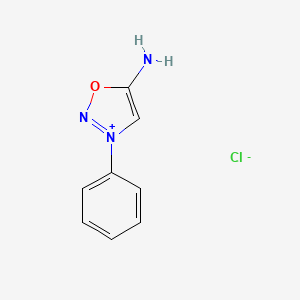
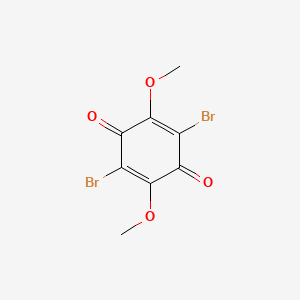
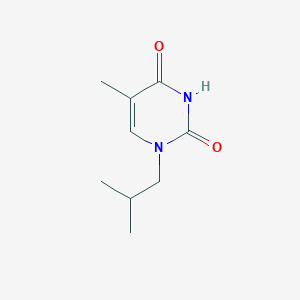
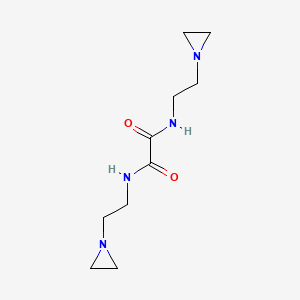
![7H-Benzo[c]phenothiazine, 7-chloroacetyl-](/img/structure/B14161072.png)
![1-[(2Z)-1-ethylpyridin-2(1H)-ylidene]-3-prop-2-en-1-ylthiourea](/img/structure/B14161073.png)
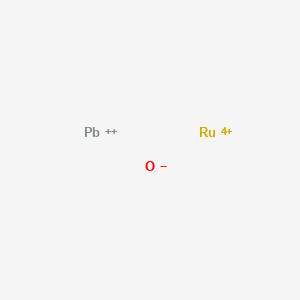

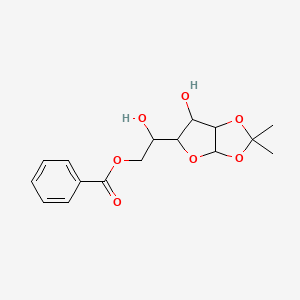


![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis(1,3-benzodioxole-5-carboxamide)](/img/structure/B14161113.png)
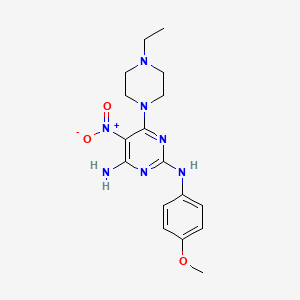
![1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B14161145.png)
